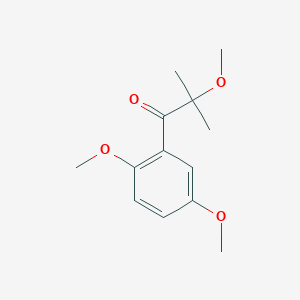![molecular formula C9H16N2 B14346423 9,10-Diazadispiro[3.0.3~5~.3~4~]undecane CAS No. 90845-76-4](/img/structure/B14346423.png)
9,10-Diazadispiro[3.0.3~5~.3~4~]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Diazadispiro[303~5~3~4~]undecane is a structurally unique heterocyclic compound characterized by its spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diazadispiro[3.0.3~5~.3~4~]undecane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of appropriate diamines with cyclic ketones under acidic conditions to form the spirocyclic core. The reaction conditions often include the use of solvents such as toluene or acetonitrile and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9,10-Diazadispiro[3.0.3~5~.3~4~]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce any present carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
9,10-Diazadispiro[3.0.3~5~.3~4~]undecane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 9,10-Diazadispiro[3.0.3~5~.3~4~]undecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but different ring sizes and substituents.
11-oxa-2,9-diazadispiro[3.0.3~5~.3~4~]undecan-10-one hydrochloride: A related compound with an additional oxygen atom in the spirocyclic framework.
Uniqueness
9,10-Diazadispiro[303~5~3~4~]undecane is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
90845-76-4 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
9,10-diazadispiro[3.0.35.34]undecane |
InChI |
InChI=1S/C9H16N2/c1-3-8(4-1)7-10-11-9(8)5-2-6-9/h10-11H,1-7H2 |
InChI Key |
VYSVHNRRTWIVML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNNC23CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)

![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)

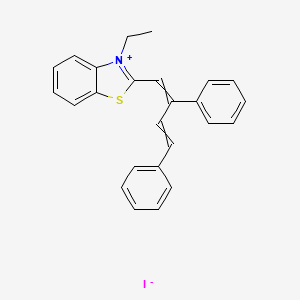
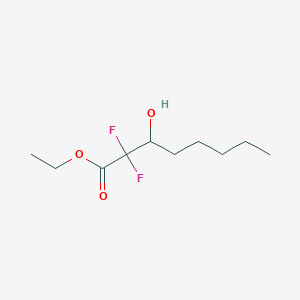
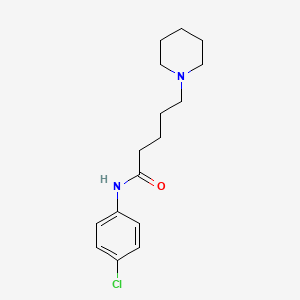
![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)
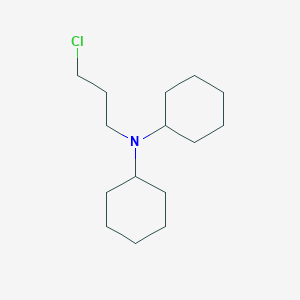

![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)
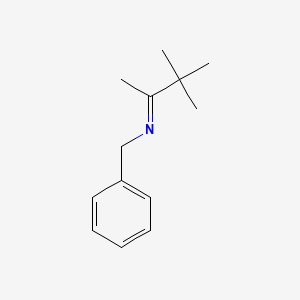
![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)
